molecular formula C12H18O2 B1654455 [1,1'-Bicyclohexyl]-3,3'-dione CAS No. 23304-58-7

[1,1'-Bicyclohexyl]-3,3'-dione

Cat. No.: B1654455
CAS No.: 23304-58-7
M. Wt: 194.27 g/mol
InChI Key: JIHBKNQNJPSQFS-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-3,3'-dione is a bicyclic diketone featuring two cyclohexane rings fused at the 1,1' positions, with ketone groups at the 3 and 3' positions. This structure confers unique physicochemical properties, including high thermal stability and distinct electronic characteristics due to the electron-withdrawing nature of the dione groups. Experimental data from thermochemical studies reveal a boiling point of 579.8 K and a standard enthalpy of formation (ΔfH°) of −528.3 kJ/mol, highlighting its stability compared to non-dione analogs . The compound’s rigid bicyclic framework and polar ketone groups make it relevant in materials science and synthetic chemistry, particularly in stereochemically controlled reactions .

Properties

CAS No.

23304-58-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(3-oxocyclohexyl)cyclohexan-1-one

InChI

InChI=1S/C12H18O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h9-10H,1-8H2

InChI Key

JIHBKNQNJPSQFS-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)C2CCCC(=O)C2

Canonical SMILES

C1CC(CC(=O)C1)C2CCCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermochemical Properties

The table below compares key properties of [1,1'-Bicyclohexyl]-3,3'-dione with structurally related compounds:

Compound Boiling Point (K) ΔfH° (kJ/mol) ΔfG° (kJ/mol) Molar Mass (g/mol)
This compound 579.8 −528.3 −229.8 85.54
1,1'-Bicyclohexyl 511.7 42.6 −272.0 57.98
[1,1'-Bicyclohexyl]-2,3'-dione 867.22 −229.8 N/A 23.04
Cyclohexane-1,3-dione N/A N/A N/A 140.14*

*Derived from cyclohexane-1,3-dione derivatives in .

Key Observations:

Impact of Dione Groups : The introduction of ketone groups at the 3,3' positions significantly increases the boiling point (+68.1 K ) compared to 1,1'-bicyclohexyl, attributed to enhanced dipole-dipole interactions .

Positional Isomerism : [1,1'-Bicyclohexyl]-2,3'-dione exhibits a markedly higher boiling point (867.22 K ) than the 3,3' isomer, suggesting that ketone positioning alters intermolecular forces and packing efficiency.

Thermodynamic Stability: The 3,3'-dione’s highly negative ΔfH° (−528.3 kJ/mol) indicates greater thermodynamic stability relative to non-dione analogs, likely due to resonance stabilization of the diketone groups.

Electronic and Spectroscopic Differences

  • Intramolecular Charge Transfer (ICT): Unlike donor-acceptor systems like isoindigo-based S10 and S11 (), this compound lacks strong electron-donating groups, resulting in weaker ICT transitions. This limits its utility in organic electronics but enhances its stability in high-temperature environments .

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